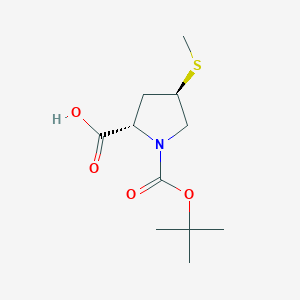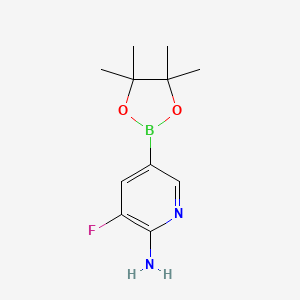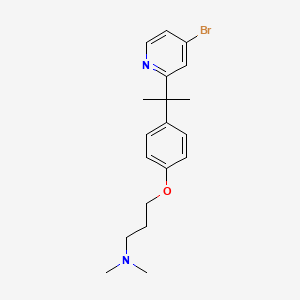
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1408076-08-3 . It has a molecular weight of 179.69 and its IUPAC name is 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-4-10-7-5-6 (9)8 (7,2)3;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Medicinal Chemistry
New polyethoxylated tertiary amines, including those related to the ethoxy-dimethylcyclobutanamine structure, have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) for the extraction and recovery of lipids from algal cultures. This application bypasses traditional harvesting and de-watering steps, offering a more efficient process for lipid extraction. Among the synthesized amines, those with ethoxy units show promising extractive performances and low toxicity, making them good alternatives to traditional SHS like N,N-dimethylcyclohexylamine (Samorì et al., 2014).
Furthermore, the synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon has been explored for its potential in medicinal chemistry. This compound, protected as its dimethyl acetal 2,2-dimethoxycyclobutan-1-aminium chloride, facilitates access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. The versatility of this compound in synthesizing amide and sulfonamide-functionalized derivatives highlights its potential in drug development (Thahani S Habeeb Mohammad et al., 2020).
Catalysis and Reaction Mechanisms
Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been used to investigate electron-transfer-initiated chain reactions in solution, involving compounds related to 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. These studies provide insights into the mechanisms of radical cation chain reactions and the characterization of transient radical cations, offering a deeper understanding of the reactivity and potential applications of these compounds in synthetic chemistry (Meyer & Metzger, 2003).
Bioactive Compound Synthesis
Research on 3-ethoxycyclobutanones, closely related to 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, has led to the development of formal [4+2] cycloadducts with silyl enol ethers. This methodology allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives, which are valuable intermediates in the synthesis of bioactive molecules. Such advances demonstrate the compound's utility in the creation of complex molecular architectures (Matsuo et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-4-10-7-5-6(9)8(7,2)3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYPHDDHCBFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)




![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)



